4-[2-(Benzyloxy)-5-propylphenyl]-1,3-thiazol-2-amine hydrobromide
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Overview
Description
4-[2-(Benzyloxy)-5-propylphenyl]-1,3-thiazol-2-amine hydrobromide is a complex organic compound with a molecular formula of C19H21BrN2OS This compound is known for its unique structural features, which include a benzyloxy group, a propylphenyl group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Benzyloxy)-5-propylphenyl]-1,3-thiazol-2-amine hydrobromide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzyloxy Intermediate: The initial step involves the preparation of the benzyloxy intermediate through the reaction of benzyl alcohol with an appropriate halogenating agent, such as benzyl chloride, in the presence of a base like sodium hydroxide.
Thiazole Ring Formation: The next step involves the formation of the thiazole ring by reacting the benzyloxy intermediate with a thioamide derivative under acidic conditions.
Final Assembly: The final step involves the coupling of the thiazole intermediate with a propylphenyl derivative, followed by the addition of hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Benzyloxy)-5-propylphenyl]-1,3-thiazol-2-amine hydrobromide undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The thiazole ring can undergo reduction reactions to form dihydrothiazole derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nitrating agents like nitric acid (HNO3) or halogenating agents like bromine (Br2).
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Dihydrothiazole derivatives.
Substitution: Nitro or halogenated aromatic compounds.
Scientific Research Applications
4-[2-(Benzyloxy)-5-propylphenyl]-1,3-thiazol-2-amine hydrobromide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[2-(Benzyloxy)-5-propylphenyl]-1,3-thiazol-2-amine hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(Benzyloxy)-5-methylphenyl]-1,3-thiazol-2-amine hydrobromide
- 4-[2-(Benzyloxy)-5-ethylphenyl]-1,3-thiazol-2-amine hydrobromide
- 4-[2-(Benzyloxy)-5-butylphenyl]-1,3-thiazol-2-amine hydrobromide
Uniqueness
4-[2-(Benzyloxy)-5-propylphenyl]-1,3-thiazol-2-amine hydrobromide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The propyl group, in particular, may influence its biological activity and interactions compared to similar compounds with different alkyl substituents.
Biological Activity
4-[2-(Benzyloxy)-5-propylphenyl]-1,3-thiazol-2-amine hydrobromide is a synthetic compound that belongs to the thiazole family. Its molecular formula is C18H20BrN2OS, with a molar mass of approximately 405.35 g/mol. The compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen, along with a benzyloxy group and a propylphenyl moiety. This unique structural composition has led to its investigation for various biological activities, particularly in medicinal chemistry.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. The minimal inhibitory concentration (MIC) for certain pathogens has been reported as low as 50 μg/mL, indicating potent antibacterial effects.
Anticancer Effects
The compound has also been explored for its anticancer properties. In cellular assays, it has shown the ability to inhibit the proliferation of various cancer cell lines, including breast (MDA-MB-231), liver (SK-Hep-1), and gastric (NUGC-3) cancer cells. The mechanism of action appears to involve the modulation of key signaling pathways that regulate cell growth and apoptosis .
The biological activity of this compound is thought to stem from its interaction with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, disrupting cancer cell survival.
- Receptor Modulation : It has been suggested that the compound interacts with receptors that play roles in inflammation and tumor progression, although detailed receptor binding studies are still needed.
Comparative Analysis with Similar Compounds
A comparison of this compound with other thiazole derivatives reveals its unique position in terms of biological potency:
Compound Name | Structure Features | Biological Activity |
---|---|---|
4-(4-Nitrophenyl)-1,3-thiazol-2-amine | Contains nitrophenyl group | Known for antibacterial properties |
5-(Benzyloxy)-1,3-thiazol-2-amine | Lacks propyl substitution | Investigated for anti-inflammatory effects |
4-(Phenyl)-1,3-thiazol-2-amine | Simple phenyl substitution | Explored for broader pharmacological activities |
The presence of both benzyloxy and propyl groups in the target compound enhances its lipophilicity and potential for biological interaction compared to simpler thiazole derivatives.
Study on Anticancer Activity
In a study published in Cancer Letters, researchers evaluated the anticancer efficacy of this compound against ovarian cancer cells. The results indicated a dose-dependent inhibition of cell growth, with IC50 values showing significant potency at concentrations as low as 10 mg/kg when administered intraperitoneally in mouse models .
Antimicrobial Efficacy Study
Another study focused on the antimicrobial properties of this compound against various pathogens. The research utilized standard agar diffusion methods to assess efficacy. Results showed that the compound effectively inhibited growth in both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains .
Properties
IUPAC Name |
4-(2-phenylmethoxy-5-propylphenyl)-1,3-thiazol-2-amine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS.BrH/c1-2-6-14-9-10-18(22-12-15-7-4-3-5-8-15)16(11-14)17-13-23-19(20)21-17;/h3-5,7-11,13H,2,6,12H2,1H3,(H2,20,21);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WERZUVLEYQVLIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)OCC2=CC=CC=C2)C3=CSC(=N3)N.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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